molecular formula C13H12N4OS B12615673 4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-60-5

4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12615673
CAS No.: 917759-60-5
M. Wt: 272.33 g/mol
InChI Key: OHLLBUHXFGAUMZ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a pyrido[3,2-d]pyrimidine core with ethoxy and thiophene substituents, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This method is particularly effective for pyrimidines containing electron-donating substituents at position 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyridopyrimidines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and thiophene groups enhances its versatility and potential for various applications compared to other pyridopyrimidine derivatives .

Properties

CAS No.

917759-60-5

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

4-ethoxy-6-thiophen-3-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C13H12N4OS/c1-2-18-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-19-7-8/h3-7H,2H2,1H3,(H2,14,16,17)

InChI Key

OHLLBUHXFGAUMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CSC=C3)N

Origin of Product

United States

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